

# Introduction to GLP-1 and its Therapeutic Potential

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## Compound of Interest

Compound Name: PT 1

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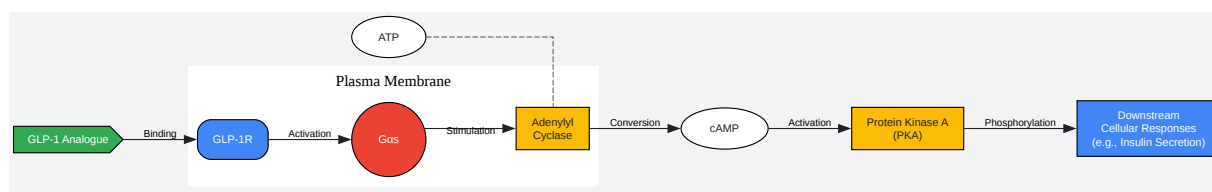
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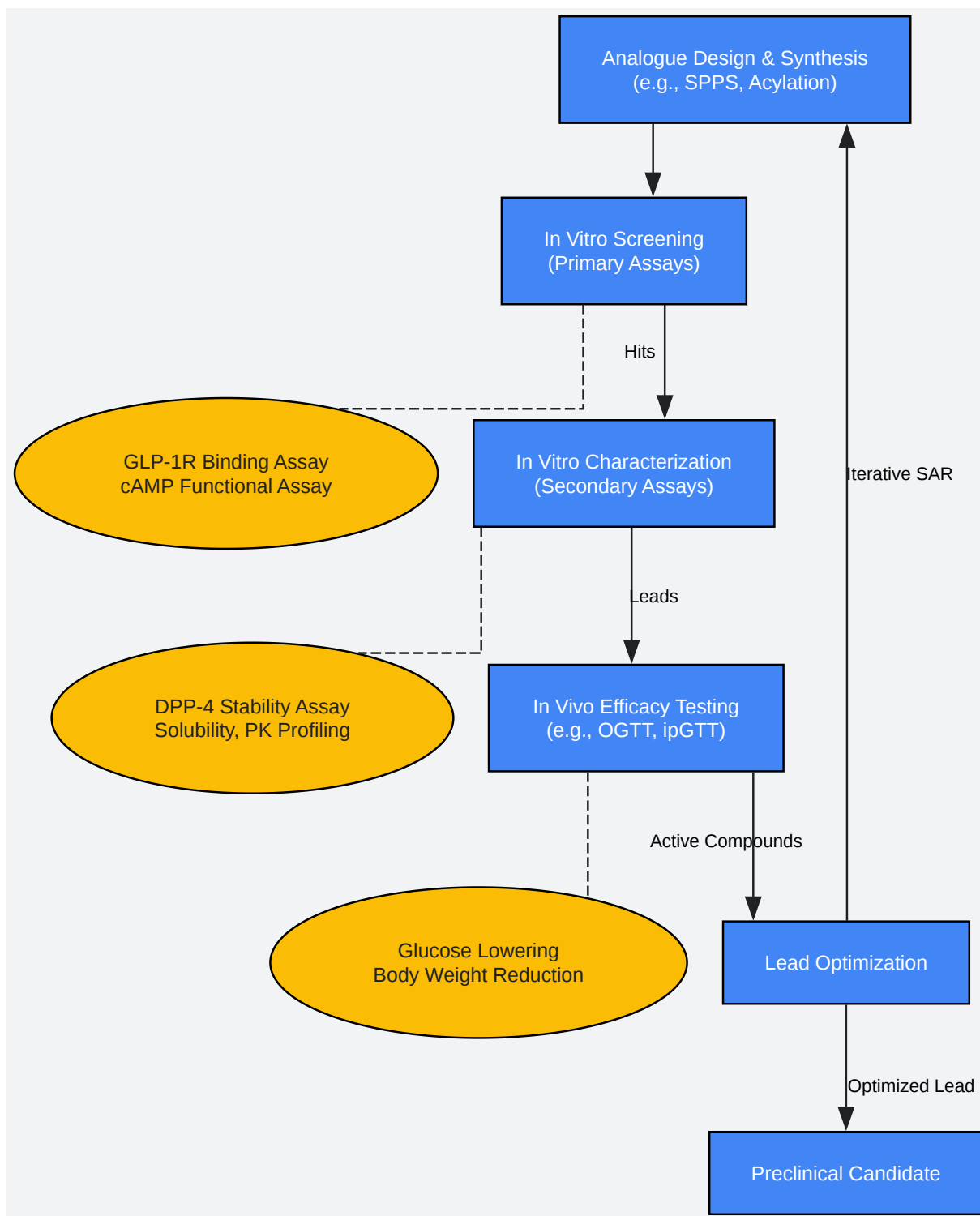
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by L-cells of the intestine in response to nutrient intake.[1] It plays a pivotal role in glucose homeostasis through multiple mechanisms: potentiating glucose-dependent insulin secretion from pancreatic  $\beta$ -cells, suppressing glucagon secretion, delaying gastric emptying, and promoting satiety.[1][2] These multifaceted actions make the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR), a prime target for therapeutic intervention in type 2 diabetes and obesity.[2][3]

The native GLP-1 peptide, however, has a very short plasma half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[4] This limitation spurred the development of DPP-4 resistant GLP-1 analogues and derivatives with extended half-lives, leading to blockbuster drugs such as liraglutide, semaglutide, and exenatide.[3][5] The discovery process for these agents involves chemical synthesis, structure-activity relationship (SAR) studies, and a cascade of in vitro and in vivo pharmacological evaluations.

## The GLP-1 Receptor Signaling Pathway

The GLP-1 receptor signals primarily through the  $G_{\alpha s}$  protein subunit.[6][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of GLP-1, such as insulin vesicle exocytosis in pancreatic  $\beta$ -cells.[7]





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